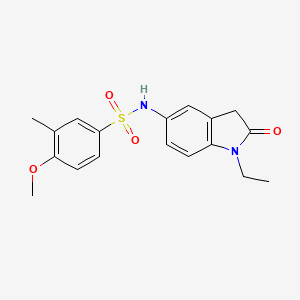

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide-containing indole derivative characterized by a 1-ethyl-2-oxoindoline core linked to a 4-methoxy-3-methyl-substituted benzene sulfonamide group.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-4-20-16-7-5-14(10-13(16)11-18(20)21)19-25(22,23)15-6-8-17(24-3)12(2)9-15/h5-10,19H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANYXVRGWHORIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound's chemical structure can be represented with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4S |

| Molecular Weight | 362.44 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play a role in tumor growth and metastasis.

- Induction of Apoptosis : Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide against various cancer cell lines:

-

Cytotoxicity : The compound demonstrated significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) MCF-7 0.65 SK-MEL-2 2.41

This suggests that the compound may act as a promising candidate for further development in cancer therapeutics.

Mechanistic Studies

Flow cytometry analysis revealed that the compound could induce cell cycle arrest at the G0-G1 phase, indicating its potential to disrupt normal cellular proliferation processes. The exact mechanism remains under investigation but is believed to involve interference with DNA replication pathways.

Case Studies and Research Findings

- In Vivo Studies : In murine models, compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide have shown significant tumor growth inhibition. For instance, a related indole derivative exhibited substantial efficacy in xenograft models for head and neck cancers .

- Comparative Efficacy : When compared to established chemotherapeutic agents like doxorubicin, this compound exhibited superior cytotoxicity against specific cancer cell lines, suggesting it may be a more effective treatment option .

- Structure Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring significantly affect the biological potency of sulfonamides. For example, introducing electron-withdrawing groups (EWGs) has been shown to enhance anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features include:

- Indoline core : A 2-oxo-2,3-dihydro-1H-indole scaffold.

- Substituents : 1-ethyl group on the indoline nitrogen and a 4-methoxy-3-methylbenzene sulfonamide moiety.

Comparisons with analogs (Table 1) reveal how substituent variations influence physicochemical and functional properties:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position : The target compound’s 4-methoxy-3-methyl group on the benzene ring distinguishes it from F721-0023 (4-methyl) and F721-0032 (2-methoxy-5-methyl). Positional isomerism impacts solubility and target binding .

- Core Modifications : Imidazole- or thiophene-fused indoline analogs (e.g., compounds in ) exhibit enhanced kinase inhibitory activity but reduced solubility due to planar aromatic systems .

Q & A

What are the key synthetic routes for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide?

Category: Basic Synthesis

Answer:

The synthesis involves three critical steps:

Indole Core Formation : Fischer indole synthesis is commonly employed, where phenylhydrazine reacts with a ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄) .

Sulfonamide Linkage : React the indole intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

Ethylation : Introduce the ethyl group to the indole nitrogen using ethyl iodide or ethyl bromide under basic conditions (e.g., NaH or K₂CO₃) .

Key Considerations : Solvent choice (e.g., dichloromethane or DMF), reaction temperature (often 0–80°C), and purification via column chromatography are critical for yield optimization.

How can researchers optimize reaction conditions for sulfonamide formation to minimize side products?

Category: Advanced Synthesis

Answer:

Optimization strategies include:

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce hydrolysis .

- Base Selection : Triethylamine outperforms pyridine in moisture-sensitive reactions due to its superior HCl scavenging .

- Solvent Polarity : Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates and suppress nucleophilic side reactions .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to indole derivative ensures complete conversion .

Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H NMR.

What analytical techniques are recommended for structural confirmation of this compound?

Category: Basic Characterization

Answer:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks. DEPT-135 and HSQC can resolve overlapping signals in the indole and sulfonamide regions .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ or MALDI-TOF) .

- X-ray Crystallography : For unambiguous 3D structure determination, particularly to resolve stereochemistry (if applicable) .

How can crystallographic data be leveraged to study the compound’s conformation and intermolecular interactions?

Category: Advanced Structural Analysis

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) and a CCD detector .

- Software Tools : Process data with the CCP4 suite (e.g., SHELX for structure solution, REFMAC for refinement) .

- Interaction Analysis : Hydrogen bonding (e.g., N–H···O=S) and π-π stacking between aromatic moieties can be quantified using Mercury or PLATON .

Example : A related indazole sulfonamide showed a dihedral angle of 85.2° between the indole and benzene rings, influencing its bioactivity .

What methodologies are used to evaluate the compound’s biological activity in pharmacological research?

Category: Basic Biological Studies

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates .

- Cell Viability Assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Category: Advanced Medicinal Chemistry

Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl or CF₃) to the benzene ring to improve metabolic stability .

- Side Chain Variations : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target pockets .

- Bioisosteric Replacement : Substitute the sulfonamide with a carbamate or urea group to modulate solubility and potency .

Validation : Compare IC₅₀ values and pharmacokinetic profiles (e.g., logP, plasma half-life) across derivatives .

How should researchers address contradictions in reported biological activity data across studies?

Category: Advanced Data Analysis

Answer:

- Variable Identification : Assess differences in cell lines (e.g., murine vs. human), assay conditions (e.g., serum concentration), or compound purity .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify trends across studies .

What strategies ensure the compound’s stability during long-term storage?

Category: Basic Stability

Answer:

- Storage Conditions : Lyophilized powder stored at -20°C under argon atmosphere to prevent oxidation .

- Solvent Choice : Dissolve in DMSO (with desiccants) for aliquots, avoiding aqueous buffers to limit hydrolysis .

- Periodic Analysis : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

What advanced techniques are employed to study enantioselective synthesis of chiral analogs?

Category: Advanced Synthesis

Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .

- Chiral Stationary Phases : Resolve enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IB) .

- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

How can researchers investigate the compound’s interaction with DNA or proteins?

Category: Advanced Biophysical Studies

Answer:

- Fluorescence Quenching : Titrate the compound into ethidium bromide-DNA complexes and monitor emission changes .

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PARP-1 or COX-2) .

- Thermal Shift Assay (TSA) : Measure protein melting temperature () shifts to identify stabilization upon binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.